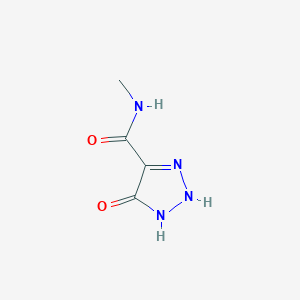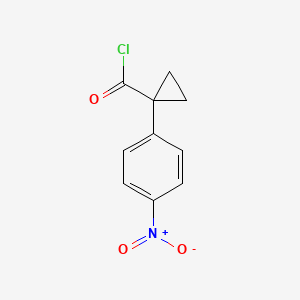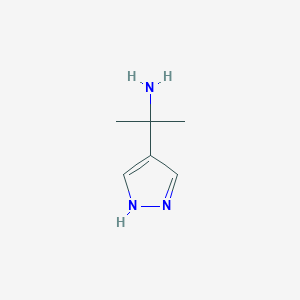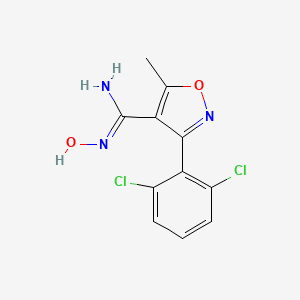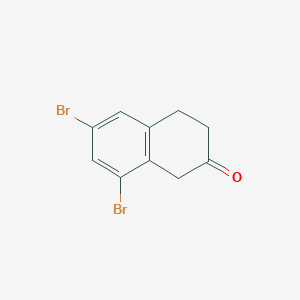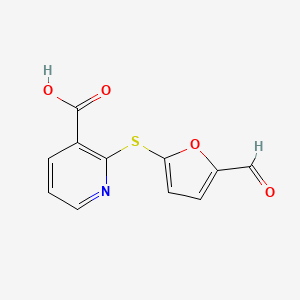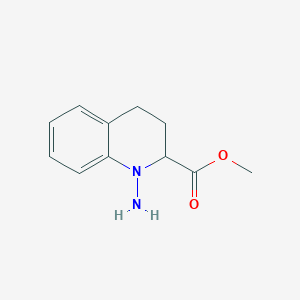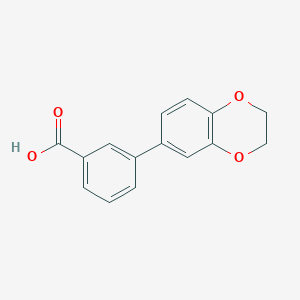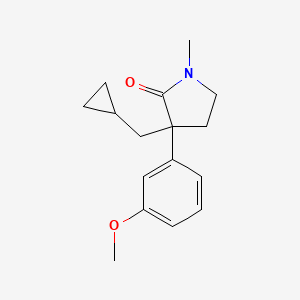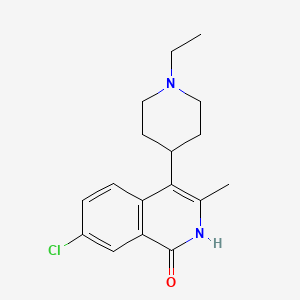
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chloro-substituted isoquinolinone core with an ethylpiperidinyl group, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Ethylpiperidinyl Group: The ethylpiperidinyl group is introduced through nucleophilic substitution reactions, often using ethylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinones.
Applications De Recherche Scientifique
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-4-(1-methylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-ethylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylquinolin-1(2H)-one
Uniqueness
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
702709-38-4 |
|---|---|
Formule moléculaire |
C17H21ClN2O |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
7-chloro-4-(1-ethylpiperidin-4-yl)-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20-8-6-12(7-9-20)16-11(2)19-17(21)15-10-13(18)4-5-14(15)16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
Clé InChI |
AMDFFHFXVWPBCK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2=C(NC(=O)C3=C2C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


